molecular formula C5H4Br2N2O B1317118 3,5-Dibromo-1-methylpyrazin-2(1H)-one CAS No. 87486-34-8

3,5-Dibromo-1-methylpyrazin-2(1H)-one

Cat. No. B1317118
CAS RN: 87486-34-8
M. Wt: 267.91 g/mol
InChI Key: LNVJQIHAUHVGEV-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methylpyrazin-2(1H)-one (DBMP) is an organic compound with a molecular formula of C4H3Br2N2O. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. DBMP has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

1. Corrosion Inhibition

  • Inhibitive Action in Corrosion : Bipyrazole compounds, including derivatives of 3,5-Dibromo-1-methylpyrazin-2(1H)-one, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These compounds have shown significant efficiency as corrosion inhibitors, with an increase in inhibition efficiency correlating with the increase of inhibitor concentration (Chetouani et al., 2005).

2. Density Functional Theory (DFT) Studies

  • **DFT Study of Bipyrazole Derivatives**: A theoretical study using density functional theory examined the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, which may include derivatives of 3,5-Dibromo-1-methylpyrazin-2(1H)-one. This study helps in understanding the electronic nature of these compounds and their role as corrosion inhibitors (Wang et al., 2006).

properties

IUPAC Name

3,5-dibromo-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVJQIHAUHVGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516841
Record name 3,5-Dibromo-1-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-methylpyrazin-2(1H)-one

CAS RN

87486-34-8
Record name 3,5-Dibromo-1-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Yang, J Du, C Huang, T Wang, L Huang… - Bioorganic & Medicinal …, 2019 - Elsevier
PB2 is an important subunit of influenza RNA-dependent RNA polymerase (RdRP) and has been recognized as a promising target for the treatment of influenza. We herein report the …
Number of citations: 7 www.sciencedirect.com
J Heeres, MR de Jonge, LMH Koymans… - Journal of medicinal …, 2005 - ACS Publications
A series of novel pyrazinones designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) was synthesized and their anti-HIV structure−activity relationship (SAR) was studied…
Number of citations: 68 pubs.acs.org
D Dobrovolsky - 2018 - search.proquest.com
Advances in chemical biology provide immense benefits to human health through the discovery of new medicines and new scientific tools to study disease. I have contributed to the …
Number of citations: 2 search.proquest.com

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